molecular formula C20H12Br2O2 B056203 (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol CAS No. 111795-43-8

(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol

Cat. No. B056203
M. Wt: 444.1 g/mol
InChI Key: BRTBEAXHUYEXSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of BINOL derivatives, including those with dibromo modifications, typically involves the oxidative coupling of 2-naphthol under various conditions. For example, polymeric versions of BINOL have been synthesized and used in Lewis acid catalysis, showing the versatility of the BINOL framework in creating new catalytic materials (Hu et al., 1996). Additionally, novel photocatalytic asymmetric syntheses have been developed for producing BINOL derivatives, demonstrating the advancement in synthetic methodologies for these compounds (Hamada et al., 1993).

Molecular Structure Analysis

BINOL and its derivatives exhibit unique atropisomeric properties due to the restricted rotation around the biaryl axis. This chiral axis leads to distinct enantiomers, which can be separated and utilized in various enantioselective processes. The molecular structure of BINOL allows for extensive modification, enabling the synthesis of a wide array of derivatives with varied applications in organic synthesis and catalysis (Mak, 2004).

Scientific Research Applications

  • Polymer Synthesis and Catalysis :

    • Poly(1,1‘-bi-2-naphthol)s, synthesized from 6,6‘-Dibromo-1,1‘-bi-2-naphthol derivatives, are used in Lewis Acid Catalysis. These polymers, when reacted with certain metal complexes, form novel polymeric Lewis acid complexes, representing a new generation of polymeric catalysts (Hu et al., 1996).
  • Synthesis of Chiral Binaphthol Derivatives :

    • Efficient methods for preparing various sterically hindered chiral binaphthol derivatives, including those involving 3,3′-dibromo-1,1′-bi-2-naphthol, have been developed (Maruoka et al., 1988).
  • Enantiomeric Purity and Absolute Configuration Determination :

    • (S)-3,3'-Dibromo-1,1'-bi-2-naphthol is used as a chiral solvating agent for determining the enantiomeric purity and absolute configuration of flavanones via 1H NMR spectroscopy (Du et al., 2015).
  • Chiral Polyurethane Synthesis :

    • Reaction of (R)-1,1'-Bi(2-naphthol) with certain compounds leads to a mixture of linear polyurethane and cyclic compounds, including a cyclic dimer and trimer. The resulting polymer is proposed to have a π-stacked, 2/1-helical conformation (Gudeangadi et al., 2015).
  • Catalysis in Organic Synthesis :

    • BINOLate-zinc complexes prepared from 3,3‘-dibromo-1,1‘-bi-2-naphthol are highly efficient catalysts for enantioselective hetero-Diels–Alder reactions, producing significant yields and enantiomeric excesses (Du et al., 2002).
  • Molecular Recognition :

    • Charge-transfer complexes composed of rac-3,3′-dibromo-1,1′-bi-2-naphthol exhibit selective inclusion behaviors and color changes depending on the included guest molecules, showcasing their potential as molecular recognition systems (Imai et al., 2007).
  • Oxidative Coupling Catalysis :

    • Oxidative coupling of 2-naphthol to 1,1′-binaphthol and 6,6′-dibromo-1,1′-binaphthol is catalyzed by solid Lewis acids using atmospheric oxygen as an oxidant, indicating the compound's role in novel catalytic processes (Li et al., 1999).
  • Conformational Analysis in Spectroscopy :

    • Studies on the conformational sensitivity of chiroptical spectroscopic methods have been conducted using 6,6'-dibromo-1,1'-bi-2-naphthol. This research enhances the understanding of the conformational impact on vibrational circular dichroism, electronic circular dichroism, and optical rotatory dispersion spectra (Polavarapu et al., 2009).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3-bromo-1-(3-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Br2O2/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTBEAXHUYEXSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)Br)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347530
Record name 3,3'-Dibromo-1,1'-bi-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol

CAS RN

111795-43-8, 119707-74-3
Record name 3,3'-Dibromo-1,1'-bi-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3,3'-Dibromo-1,1'-bi-2-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-3,3'-Dibromo-1,1'-bi-2-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
G Du, Y Li, S Ma, R Wang, B Li, F Guo… - Journal of Natural …, 2015 - ACS Publications
The enantiomeric purity and absolute configuration of flavanones were first determined using (S)-3,3′-dibromo-1,1′-bi-2-naphthol as a chiral solvating agent by means of 1 H NMR …
Number of citations: 17 pubs.acs.org
AR De Souza, VF Ximenes… - … of Ernest L. Eliel Volume 2, 2017 - ACS Publications
The Electronic Circular Dichroism Spectrum (ECD) is a valuable tool to study the unknown absolute configuration of an optically active molecule. And the comparison between …
Number of citations: 3 pubs.acs.org
H Du, X Zhang, Z Wang, K Ding - Tetrahedron, 2005 - Elsevier
This paper describes the successful development of a series of chiral zinc catalysts containing (R)-3,3′-Br 2 -BINOL ligand and various diimine activators for enantioselective HDA …
Number of citations: 47 www.sciencedirect.com
J Yi, G Du, Y Yang, Y Li, Y Li, F Guo - Tetrahedron: Asymmetry, 2016 - Elsevier
Commercially available chiral solvating agents (R)- and (S)-BINOL were applied to the enantiodifferentiation of natural isoflavanones via 1 H NMR spectroscopy. The absolute …
Number of citations: 21 www.sciencedirect.com
RJ Faggyas, EDD Calder, C Wilson… - The Journal of Organic …, 2017 - ACS Publications
A one-pot catalytic enantioselective allylboration/Mizoroki–Heck reaction of 2-bromoaryl ketones has been developed for the asymmetric synthesis of 3-methyleneindanes bearing a …
Number of citations: 6 pubs.acs.org
S Ma, Y Huang, Y Zhao, G Du, L Feng, C Huang… - Phytochemistry …, 2016 - Elsevier
Three new prenylflavones 2(R,S)-4′-hydroxy-6,7-[2-(1-methoxy-1-methylethyl)-furano]-flavanone (1), 4′,7-dihydroxy-3′,5′-diprenyl-isoflavone (2) and 3,4′,7-trihydroxy-2-methoxy-…
Number of citations: 27 www.sciencedirect.com
RJ Faggyas - 2019 - theses.gla.ac.uk
The first section describes the development of an asymmetric one-pot synthesis of 1-alkylindan-1-ols involving an enantioselective allylboration of 2’-bromoaryl alkyl ketones followed …
Number of citations: 4 theses.gla.ac.uk
F Balzano, G Uccello-Barretta, F Aiello - Chiral analysis, 2018 - Elsevier
This chapter will focus on the use of chiral solvating agents (CSAs) for the detection and quantification of enantiomeric substrates by nuclear magnetic resonance spectroscopy, with the …
Number of citations: 17 www.sciencedirect.com
R Sardella, F Ianni, M Marinozzi… - Current Medicinal …, 2017 - ingentaconnect.com
In response to the outburst of research in the field of synthetic medicinal chemistry, enantioselective chromatography methods based on the use of chiral stationary phases (CSPs) found …
Number of citations: 29 www.ingentaconnect.com
G Li, M Ma, G Wang, X Wang, X Lei - Frontiers in Chemistry, 2020 - frontiersin.org
A new optically active BINOL-amino alcohol has been designed and synthesized in a good yield and applied as chiral nuclear magnetic resonance (NMR) solvating agent for …
Number of citations: 8 www.frontiersin.org

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